molecular formula C60H60Cl2N8O17P2 B12762723 Einecs 278-846-7 CAS No. 78129-27-8

Einecs 278-846-7

Cat. No.: B12762723
CAS No.: 78129-27-8
M. Wt: 1298.0 g/mol
InChI Key: OWKSWBPANMXOMX-DTSQZMQMSA-N
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Description

Einecs 278-846-7 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

The preparation methods for Einecs 278-846-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent regulatory standards to ensure consistency and safety .

Chemical Reactions Analysis

Einecs 278-846-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Einecs 278-846-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic properties. Industrial applications include its use in the manufacturing of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 278-846-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes and receptors that play a role in the compound’s activity .

Comparison with Similar Compounds

Einecs 278-846-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can help identify the specific advantages and limitations of this compound in various applications .

Properties

CAS No.

78129-27-8

Molecular Formula

C60H60Cl2N8O17P2

Molecular Weight

1298.0 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate

InChI

InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-48(86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61)50(83-52)34-81-89(76,85-46-19-12-10-17-44(46)62)87-47-30-51(69-32-37(3)56(72)68-59(69)74)82-49(47)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1

InChI Key

OWKSWBPANMXOMX-DTSQZMQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl

Origin of Product

United States

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